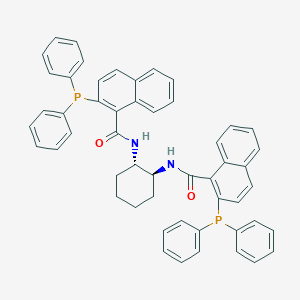

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

Übersicht

Beschreibung

Synthesis and Characterization

The synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) derivatives involves the preparation of compounds with various aryl substituents. In one study, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, including those with phenyl and naphthalen-1yl substituents . Another research focused on the synthesis of a Schiff base, N, N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, using cyclohexane-1,2-diamine as a starting material . Additionally, the reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with group 6 metal carbonyls resulted in the formation of cis-[M(CO)4(1)] complexes . These studies demonstrate the versatility of cyclohexane derivatives in synthesizing a variety of compounds with potential applications in materials science and catalysis.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively analyzed using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The Schiff base synthesized in another study crystallized in a monoclinic non-standard space group, with the observation of an enantiopure trans configuration . The molecular structure of the cis-tetracarbonyl complexes was also determined, providing insight into the coordination environment of the central metal atom .

Chemical Reactions Analysis

The chemical reactivity of these cyclohexane derivatives is highlighted by their ability to form complexes with various metals. The reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with group 6 metal carbonyls is a prime example, leading to the formation of cis-tetracarbonyl complexes . These reactions are crucial for the development of new materials and catalysts, as they allow for the fine-tuning of electronic and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The intramolecular hydrogen bonding observed in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide contributes to its stability . The crystalline network cohesion in the Schiff base is maintained by a combination of hydrogen bonds . These properties are essential for understanding the behavior of these compounds under various conditions and for their potential applications in different fields.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Hydroformylation

Chiral diphosphine ligands derived from cyclohexane, similar to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide), have been utilized in rhodium-catalyzed asymmetric hydroformylation. This process results in high stereoselectivity, demonstrating the ligand's efficiency in promoting the formation of aldehydes with desired chiral configurations (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Chiral Recognition in Catalytic Hydrogenation

The application extends to catalytic hydrogenation, where such ligands in rhodium(I) complexes lead to highly enantioselective reactions. These complexes have been effective in hydrogenating α-acylaminoacrylic acids to yield N-benzoyl-(S)-leucine, showcasing the ligand's ability to induce chiral recognition in the product formation (Kashiwabara, Hanaki, & Fujita, 1980).

Cyclocopolymerization Catalysis

In the field of polymer chemistry, these ligands have facilitated the cyclocopolymerization of 1,5-hexadiene and CO, yielding polymers with specific cyclic ketone structures. This process, catalyzed by palladium(II) complexes, highlights the ligand's contribution to controlling polymer structure and composition (Borkowsky & Waymouth, 1996).

Asymmetric Transfer Hydrogenation

Moreover, these ligands are instrumental in asymmetric transfer hydrogenation, where ruthenium(II) complexes catalyze the reduction of ketones to secondary alcohols with high enantioselectivity. The ligand's structural features are crucial for achieving high yields and enantiomeric excesses, underscoring its utility in synthesizing chiral alcohols (Gao, Ikariya, & Noyori, 1996).

Enantioselective Cyclopropanation

Lastly, these ligands have found application in enantioselective cyclopropanation reactions, facilitating the formation of cyclopropane derivatives with high diastereoselectivity and enantioselectivity. This showcases the ligand's versatility and effectiveness in stereocontrolled synthesis (Bonaccorsi & Mezzetti, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) | |

CAS RN |

205495-66-5 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.